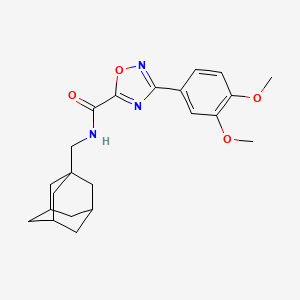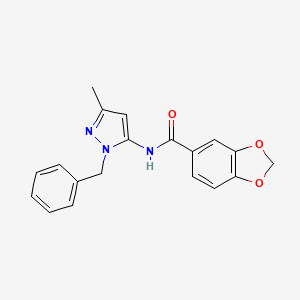![molecular formula C18H19BrN4O B4323509 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323509.png)
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
描述
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide, also known as BRD0705, is a small molecule inhibitor that has been used in scientific research to target a specific protein. This protein, called bromodomain-containing protein 4 (BRD4), is involved in the regulation of gene expression and has been implicated in various diseases, including cancer and inflammation.
作用机制
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide binds to the bromodomain of BRD4, which prevents it from interacting with other proteins and inhibits its activity. The bromodomain is a conserved protein domain that recognizes acetylated lysine residues on histones and other proteins, which is important for the regulation of gene expression. By inhibiting the activity of BRD4, this compound can alter the expression of genes that are involved in disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease or pathway being studied. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis (Shu et al., 2016). In inflammation and autoimmune diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines (Belkina et al., 2016). Additionally, this compound has been shown to alter the expression of genes involved in metabolism, cell differentiation, and immune response (Klinge et al., 2015).
实验室实验的优点和局限性
One advantage of using 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide in lab experiments is its specificity for BRD4, which allows researchers to study the role of this protein in disease processes without affecting other proteins. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies (Shu et al., 2016). However, one limitation of using this compound is that it may not be effective in all disease models or cell types. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
未来方向
There are several future directions for research involving 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4 that can be used in clinical trials. Additionally, researchers are interested in studying the role of BRD4 in other diseases, such as neurological disorders and viral infections. Finally, there is ongoing research into the mechanism of action of this compound and the downstream effects of inhibiting BRD4 activity, which may lead to the identification of new targets for drug development.
Conclusion:
This compound is a small molecule inhibitor that has been used in scientific research to target the protein BRD4. Its specificity and good pharmacokinetic properties make it a useful tool for studying the role of BRD4 in various diseases. While there are limitations to its use, ongoing research into the mechanism of action and downstream effects of this compound may lead to new insights into disease processes and the development of new therapies.
科学研究应用
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been used in scientific research to investigate the role of BRD4 in various diseases. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of BRD4 (Shu et al., 2016). It has also been used to study the role of BRD4 in inflammation and autoimmune diseases (Belkina et al., 2016). Additionally, this compound has been used to identify new targets for drug development by screening for compounds that interact with BRD4 (Klinge et al., 2015).
属性
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c1-13-18(19)14(2)23(21-13)12-17(24)20-11-15-5-7-16(8-6-15)22-9-3-4-10-22/h3-10H,11-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKUBUXWJLRBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC=C(C=C2)N3C=CC=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4323435.png)
![2-amino-1-(3-chlorophenyl)-4-[5-methyl-4-(morpholin-4-ylmethyl)-2-thienyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4323454.png)
![2-amino-4-[5-methyl-4-(morpholin-4-ylmethyl)-2-thienyl]-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4323466.png)
![2-amino-4-[5-methyl-4-(morpholin-4-ylmethyl)-2-thienyl]-5-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4323470.png)
![2-amino-1-(2-chloropyridin-3-yl)-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4323475.png)
![2-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-2-thienyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4323479.png)
![methyl 7-(4-bromophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B4323499.png)
![2-(4-methoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323503.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323517.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323519.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]pyridine-2-carboxamide](/img/structure/B4323522.png)
![5-bromo-N-[4-(1H-pyrrol-1-yl)benzyl]-2-furamide](/img/structure/B4323527.png)

